molecular formula C34H44O14 B14134504 Celangulin III CAS No. 144379-42-0

Celangulin III

Cat. No.: B14134504
CAS No.: 144379-42-0
M. Wt: 676.7 g/mol
InChI Key: ARLOYSQKSCYUOB-CZEMSBAUSA-N
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Description

Celangulin III is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus This compound is part of a group of insecticidal sesquiterpenoids known for their potent biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Celangulin III involves multiple steps, starting from the extraction of raw materials from Celastrus angulatus. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves the extraction of the compound from the plant material, which is then purified and processed. Advances in synthetic biology and chemical engineering are being explored to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .

Scientific Research Applications

Celangulin III has a wide range of applications in scientific research:

Mechanism of Action

Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activity. Its ability to inhibit Na+/K±ATPase with high specificity makes it a valuable compound for developing targeted insecticidal agents .

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its unique chemical structure and potent biological activity make it a valuable subject of study for researchers aiming to develop new, environmentally friendly insecticides.

Properties

CAS No.

144379-42-0

Molecular Formula

C34H44O14

Molecular Weight

676.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1

InChI Key

ARLOYSQKSCYUOB-CZEMSBAUSA-N

Isomeric SMILES

CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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